Fosaprepitant Dimeglumine is a prodrug of aprepitant, classified as a substance P/neurokinin-1 (NK1) receptor antagonist. It is primarily used as an antiemetic to prevent nausea and vomiting associated with chemotherapy and postoperative recovery. The compound is characterized by its white to off-white amorphous powder form, with a molecular weight of approximately 1004.83 g/mol and a molecular formula of C37H56F7N6O16P .
The synthesis of fosaprepitant dimeglumine involves several key steps:
This method enhances the yield and stability of the intermediate products due to steric hindrance effects during the phosphorylation step.
The primary chemical reaction involving fosaprepitant dimeglumine is its conversion into aprepitant upon intravenous administration. This conversion occurs rapidly, leading to plasma concentrations of fosaprepitant falling below detectable levels within 30 minutes post-infusion . The mechanism involves hydrolysis of the phosphonate group, releasing aprepitant which exerts its antiemetic effects through NK1 receptor antagonism.
Fosaprepitant acts as an NK1 receptor antagonist, inhibiting the action of substance P, a neuropeptide involved in the vomiting reflex. By blocking these receptors in the central nervous system, fosaprepitant effectively reduces both acute and delayed nausea and vomiting associated with chemotherapy . The pharmacokinetics show that following administration, aprepitant reaches peak plasma concentrations within 4 hours, with a half-life allowing for sustained therapeutic effects .
Fosaprepitant dimeglumine is primarily utilized in clinical settings for:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7